2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(4-sulfamoylphenyl)propanamide
Description
Properties
IUPAC Name |
2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)-N-(4-sulfamoylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S/c1-10(20-15(21)9-11-3-2-4-14(11)19-20)16(22)18-12-5-7-13(8-6-12)25(17,23)24/h5-10H,2-4H2,1H3,(H,18,22)(H2,17,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBKNGIEOODDRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)N2C(=O)C=C3CCCC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(4-sulfamoylphenyl)propanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 344.43 g/mol. The structure features a cyclopentapyridazine moiety linked to a sulfonamide group, which is known for its biological relevance.
| Property | Value |
|---|---|
| Molecular Formula | C17H20N4O2S |
| Molecular Weight | 344.43 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2034234-44-9 |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the fields of anti-inflammatory , antimicrobial , and anticancer effects. The following sections detail specific studies and findings related to these activities.
Anti-inflammatory Activity
A study conducted on similar compounds within the cyclopentapyridazine class demonstrated significant anti-inflammatory properties. The mechanism involved inhibition of nitric oxide (NO) production and suppression of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines (RAW264.7). These findings suggest that compounds with structural similarities to our target compound may inhibit the activation of the NF-kB and MAPK signaling pathways, which are crucial in inflammatory responses .
Case Study: In Vitro Analysis
In vitro assays using RAW264.7 cells showed that treatment with the compound resulted in:
- Reduction of iNOS and COX-2 expression : mRNA and protein levels were significantly decreased post-treatment.
- Cytotoxicity Assessment : MTT assays indicated that concentrations up to 160 µM did not adversely affect cell viability, suggesting a safe therapeutic window .
Anticancer Activity
Emerging evidence suggests that compounds similar to this compound may exhibit anticancer effects through:
- Induction of Apoptosis : Activation of apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Inhibition of cell proliferation by interfering with cell cycle regulators.
The biological activity of this compound is likely mediated through multiple mechanisms:
- Enzyme Inhibition : Interaction with enzymes involved in inflammatory processes.
- Receptor Modulation : Binding to receptors that regulate immune responses.
Proposed Pathways
- Inhibition of NF-kB Activation : Preventing the translocation of NF-kB into the nucleus may reduce the expression of inflammatory genes.
- MAPK Pathway Modulation : Altering MAPK signaling could lead to decreased production of inflammatory mediators.
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds with similar structures to 2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(4-sulfamoylphenyl)propanamide exhibit significant anticancer properties. In vitro studies have shown that such compounds can inhibit tumor cell proliferation and induce apoptosis through mitochondrial pathways. For instance, derivatives of cyclopenta[c]pyridazine have been reported to inhibit cancer cell growth at micromolar concentrations.
Antimicrobial Effects
The sulfonamide group present in this compound suggests potential antimicrobial activity. Sulfonamides are known for their effectiveness against a range of pathogens, including both Gram-positive and Gram-negative bacteria. Studies have demonstrated that related compounds can inhibit key enzymes critical for bacterial survival, such as carbonic anhydrase .
Enzyme Inhibition
The compound may also play a role in inhibiting specific enzymes involved in inflammatory pathways. Research focusing on enzyme inhibition has revealed that it can effectively reduce the activity of these enzymes, offering potential therapeutic benefits in inflammatory diseases.
In Vitro Studies
Several studies have explored the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell growth at micromolar concentrations, suggesting its potential as an anticancer agent.
Molecular Docking Studies
Computational studies using molecular docking simulations have provided insights into the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively bind to target proteins involved in disease pathways, supporting its potential therapeutic applications.
Comparison with Similar Compounds
Table 1: Key Compounds with N-(4-Sulfamoylphenyl)amide Backbones
Key Observations:
- Backbone Flexibility : The target compound employs a propanamide chain, which provides greater conformational flexibility compared to the acetamide derivatives in Table 1. This may influence binding kinetics or solubility .
- Heterocyclic Core: The cyclopenta[c]pyridazinone core is structurally distinct from benzo[d]thiazole or pyrazole systems. Its fused bicyclic system may enhance aromatic stacking interactions or metabolic stability .
- Sulfamoylphenyl Group : Common to all compounds, this group likely contributes to hydrogen bonding with biological targets, mimicking sulfonamide drugs .
Analogues with Cyclopenta[c]pyridazinone Cores
Table 2: Cyclopenta[c]pyridazinone Derivatives
Key Observations:
- The trifluoromethylphenyl group in introduces hydrophobicity, which could improve blood-brain barrier penetration but may increase toxicity.
- Synthetic Accessibility: The target compound’s synthesis likely involves cyclocondensation of hydrazine derivatives with diketones, analogous to methods for cyclopenta[c]pyridazinone derivatives .
Research Findings and Implications
While biological data for the target compound are absent in the provided evidence, insights can be extrapolated from structural analogues:
Antimicrobial Potential: Benzo[d]thiazole derivatives (Table 1) exhibit activity against bacterial and fungal strains, suggesting the target’s sulfamoylphenyl group may confer similar properties .
Enzyme Inhibition: Cyclopenta[c]pyridazinone cores are found in kinase inhibitors; the target’s rigidity may enhance selectivity for ATP-binding pockets .
Solubility vs. Bioavailability : The propanamide linker may improve water solubility compared to shorter-chain analogues, though this requires experimental validation.
Q & A
Q. How can conflicting solubility or stability data be addressed?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13). Monitor via UPLC-MS.
- Co-Solvent Systems : Test solubility in PEG-400/water or Captisol® for in vivo formulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
